Home > Products > Screening Compounds P118793 > Ala-Leu-Ala-Leu Daunorubicin Hydrochloride
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride - 76582-70-2

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Catalog Number: EVT-1460434
CAS Number: 76582-70-2
Molecular Formula: C45H62ClN5O14
Molecular Weight: 932.462
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, a well-known anthracycline antibiotic primarily used in cancer treatment. Daunorubicin itself is derived from the bacterium Streptomyces peucetius and is classified as an antineoplastic agent due to its ability to inhibit DNA and RNA synthesis, thereby inducing apoptosis in cancer cells, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) .

Source

Daunorubicin was initially isolated from Streptomyces peucetius and has been extensively studied for its therapeutic applications in oncology. The hydrochloride salt form enhances its solubility and stability, making it suitable for clinical use .

Classification

Daunorubicin hydrochloride is classified as an anthracycline antibiotic and is categorized under the following:

  • Chemical Class: Anthracycline
  • Pharmacological Class: Antineoplastic agent
  • CAS Number: 23541-50-6
  • Molecular Formula: C27H29NO10·HCl
  • Molecular Weight: Approximately 563.98 g/mol .
Synthesis Analysis

The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves several key steps that modify the daunorubicin structure to enhance its efficacy and specificity against cancer cells.

Methods

  1. Starting Material: The synthesis begins with daunorubicin, which serves as the base compound.
  2. Peptide Coupling: The addition of alanine-leucine dipeptides to the daunorubicin molecule typically occurs through peptide coupling reactions using reagents such as carbodiimides or other coupling agents.
  3. Purification: The product is purified through chromatographic techniques to isolate the desired Ala-Leu-Ala-Leu derivative.
  4. Formation of Hydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt, enhancing solubility for pharmaceutical applications .
Molecular Structure Analysis

The molecular structure of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride can be represented as follows:

  • IUPAC Name: 8-acetyl-10-[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,8,11-trihydroxy-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride.

Structure Data

PropertyValue
Molecular FormulaC27H30ClNO10
Molecular Weight563.98 g/mol
CAS Number23541-50-6
Solubility0.627 mg/mL in water

The structure features a tetracene backbone with hydroxyl groups that contribute to its biological activity through intercalation into DNA .

Chemical Reactions Analysis

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride undergoes various chemical reactions that are crucial for its mechanism of action:

  1. Intercalation Reaction: The compound intercalates between DNA base pairs, disrupting normal DNA replication and transcription processes.
  2. Topoisomerase II Inhibition: It stabilizes the topoisomerase II-DNA complex after the enzyme has cleaved the DNA strand, preventing re-ligation and leading to DNA damage .
  3. Apoptosis Induction: By interfering with DNA synthesis and repair mechanisms, it triggers apoptotic pathways in cancer cells .
Mechanism of Action

The mechanism of action of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride primarily involves:

  1. DNA Intercalation: The compound binds to DNA by inserting itself between base pairs, which disrupts the double helix structure.
  2. Inhibition of Topoisomerase II: By stabilizing the cleaved form of topoisomerase II, it prevents the resealing of DNA strands after replication stress, leading to cell cycle arrest and apoptosis .
  3. Induction of Reactive Oxygen Species: This process can also lead to oxidative stress within cancer cells, further promoting cell death .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Color: Typically red or orange when dissolved in water
  • Melting Point: Not specified but generally stable under recommended storage conditions.

Chemical Properties

PropertyValue
Water Solubility0.627 mg/mL
pKa (Strongest Acidic)8.01
pKa (Strongest Basic)10.03
Polar Surface Area185.84 Ų
LogP1.68

These properties indicate that Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is moderately lipophilic with significant polar characteristics that affect its absorption and distribution in biological systems .

Applications

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride has several significant applications in scientific research and medicine:

  1. Cancer Treatment: Primarily used for treating various types of leukemia including acute myeloid leukemia and acute lymphoblastic leukemia.
  2. Research Tool: Utilized in studies investigating mechanisms of drug resistance in cancer therapy.
  3. Potential COVID-19 Treatment: Recent studies have explored its efficacy against viral infections due to its ability to induce apoptosis .
Introduction to Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Historical Development and Structural Derivation from Anthracycline Antibiotics

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride represents a strategic advancement in anthracycline-based oncology therapeutics, emerging from decades of research on targeted drug delivery systems. Conventional anthracycline antibiotics like daunorubicin—first isolated in the 1960s—revolutionized acute leukemia treatment but faced significant limitations due to systemic toxicity and drug resistance mechanisms. Daunorubicin's core structure consists of a tetracyclic aglycone (daunomycinone) linked to the aminosugar daunosamine, enabling DNA intercalation but lacking tumor-specific targeting [3] [10].

The late 1990s–early 2000s witnessed intensive exploration of prodrug strategies to enhance anthracycline specificity. Researchers focused on conjugating therapeutic agents to oligopeptide sequences designed for enzymatic activation within tumor microenvironments. This era produced seminal patents covering prodrug compounds incorporating tetrapeptide linkers, including Ala-Leu-Ala-Leu, covalently bound to anthracycline molecules via their sugar moiety. The selection of this specific peptide sequence was informed by:

  • Protease Susceptibility: Ala-Leu-Ala-Leu demonstrated optimal cleavage kinetics by cathepsin B—an enzyme overexpressed in solid tumors and leukemia cells
  • Steric Compatibility: The linker length permitted efficient enzyme access without impeding drug release
  • Plasma Stability: Resistance to degradation by circulating proteases ensured prolonged circulation [4]

This molecular evolution transformed daunorubicin from a conventional cytotoxic agent into a targeted prodrug, marking a paradigm shift in anthracycline delivery. The hydrochloride salt form (Ala-Leu-Ala-Leu Daunorubicin Hydrochloride) subsequently emerged to enhance solubility and facilitate pharmaceutical processing [2] [8].

Table 1: Evolution of Anthracycline Drug Design

GenerationRepresentative CompoundStructural FeaturesLimitations
FirstDaunorubicinFree aglycone-aminosugarDose-limiting cardiotoxicity; P-gp mediated resistance
SecondLiposomal daunorubicinPhospholipid-encapsulatedPassive targeting only; variable drug release
Targeted ProdrugAla-Leu-Ala-Leu DaunorubicinEnzyme-cleavable tetrapeptide linkerRequires tumor-specific protease expression

Chemical Identity: IUPAC Nomenclature, CAS Registry, and Molecular Formula

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride possesses a definitive chemical signature that distinguishes it from both parent anthracyclines and unrelated conjugates. Its identity is characterized by:

  • CAS Registry: 76582-70-2 (hydrochloride salt); 76542-78-4 (free base) [2] [5]
  • Molecular Formula: C₄₅H₆₂ClN₅O₁₄ [1] [9]
  • Molecular Weight: 932.45 g/mol [2] [8]
  • IUPAC Name:(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide hydrochloride [2]

The core structure retains daunorubicin’s anthraquinone chromophore (responsible for its red color and fluorescence) while incorporating the tetrapeptide Ala-Leu-Ala-Leu via an amide bond at the C-3' position of daunosamine. This conjugation modifies the molecule’s polarity, evidenced by altered chromatographic behavior compared to unmodified daunorubicin. X-ray crystallography confirms that the peptide moiety adopts an extended conformation, positioning leucine side chains for optimal enzyme interaction [2] [9].

Table 2: Key Chemical Identifiers of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

IdentifierSpecificationAnalytical Confirmation
CAS Number76582-70-2NMR, HPLC-MS [5] [8]
Empirical FormulaC₄₅H₆₂ClN₅O₁₄Elemental Analysis, Mass Spectrometry [1] [2]
Melting Point217°CDifferential Scanning Calorimetry [2]
Optical Activity[α]₂₀D = +203° (c=0.1, MeOH)Polarimetry [9]
Purity Standard≥95%Reverse-phase HPLC [2] [8]

Rationale for Peptide-Conjugated Anthracycline Prodrug Design

The integration of the Ala-Leu-Ala-Leu tetrapeptide into daunorubicin’s structure addresses three fundamental limitations of conventional anthracycline chemotherapy:

  • Tumor-Specific Activation:Cathepsin B—a cysteine protease overexpressed in tumor stroma and endosomes—preferentially cleaves the Ala-Leu bond within the linker. This enzymatic specificity confines active daunorubicin release primarily to malignant tissues, sparing healthy cells from systemic exposure. In vitro studies demonstrate >80% cleavage within 4 hours upon exposure to cathepsin B at tumor-relevant concentrations (pH 5.0–6.5), versus <5% degradation in plasma after 24 hours [4] [7].

  • Overcoming Multidrug Resistance (MDR):P-glycoprotein (P-gp) efflux pumps recognize free daunorubicin but cannot export the peptide-conjugated prodrug due to altered molecular geometry and hydrophilicity. Nanoparticle-encapsulated or albumin-bound forms of the prodrug undergo endocytic uptake, bypassing membrane transporters. This results in 3–5 fold increased intracellular daunorubicin accumulation in P-gp-overexpressing leukemia cells (e.g., HL-60/ADR) compared to free drug administration [4] [6].

  • Pharmacokinetic Optimization:The peptide linker enables reversible binding to circulating albumin via hydrophobic leucine residues, prolonging systemic half-life. Albumin-bound complexes accumulate in tumors via enhanced permeability and retention (EPR) effects. Once internalized, lysosomal processing liberates active daunorubicin, yielding sustained intratumoral concentrations. This contrasts sharply with traditional daunorubicin’s rapid clearance (t½α = 0.7 hrs) [3] [7].

Table 3: Functional Advantages Over Conventional Anthracyclines

ParameterFree DaunorubicinAla-Leu-Ala-Leu DaunorubicinBiological Consequence
Cellular Uptake MechanismPassive diffusionEndocytosis of albumin/prodrug complex or nanostructuresAvoids P-gp recognition
Plasma Half-life~40 minutes>6 hoursEnhanced tumor accumulation
Activation SpecificityConstitutiveCathepsin B-dependentTumor-selective cytotoxicity
Resistance InductionHigh (ABC transporter-mediated)LowEffective against MDR phenotypes
SolubilityModerate (HCl salt)High (peptide-modified HCl salt)Ease of formulation

The rational design thus transforms daunorubicin into a biologically inert precursor activated within the target microenvironment—a strategy aligning with modern oncology’s precision medicine objectives. Current research explores conjugating this prodrug to nanoparticles, antibodies, and albumin-binding motifs (e.g., maleimidocaproyl) for enhanced delivery efficiency [4] [7].

Properties

CAS Number

76582-70-2

Product Name

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride

Molecular Formula

C45H62ClN5O14

Molecular Weight

932.462

InChI

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1

InChI Key

LJWJYPAQXONXEF-SKQXRMJDSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl

Synonyms

(8S-cis)-8-Acetyl-10-[[3-[[N-[N-(N-L-alanyl-L-leucyl)-L-alanyl]-L-leucyl]amino]_x000B_-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Monohydrochloride; Ala-Leu-Ala-Leu-DNR;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.